4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with aminophenyl and dicarbonitrile groups, making it a versatile building block in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of bis(4-aminophenyl)methylphenylsilane with aromatic dianhydrides under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile has diverse applications in scientific research:
Medicine: Investigated for its role in developing pharmaceuticals with specific targeting capabilities.
Industry: Utilized in the production of advanced materials for electronics, aerospace, and optical devices.
Mechanism of Action
The mechanism of action of 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic forces. These interactions facilitate the formation of stable complexes with other molecules, leading to desired chemical or biological effects .
Comparison with Similar Compounds
- 1,4-Bis(4-aminophenoxy)benzene
- Bis(4-aminophenyl)methylphenylsilane
- 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
Comparison: Compared to similar compounds, 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile exhibits unique properties such as higher thermal stability, better solubility in organic solvents, and enhanced mechanical strength . These attributes make it a preferred choice for applications requiring robust and durable materials.
Properties
CAS No. |
646059-96-3 |
---|---|
Molecular Formula |
C27H20N4O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[4-[bis(4-aminophenyl)methyl]phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C27H20N4O/c28-16-21-7-14-26(15-22(21)17-29)32-25-12-5-20(6-13-25)27(18-1-8-23(30)9-2-18)19-3-10-24(31)11-4-19/h1-15,27H,30-31H2 |
InChI Key |
UXZLEOXRAAFRBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.